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Compound Name:
2-Fluoro-6-formylphenylboronic

acid

CAS No.: 1938062-31-7

Cat. No.: B1442589

Get Quote

2-Fluoro-6-formylphenylboronic acid (2F6FPBA) is a strategically designed organoboron

compound that has garnered significant interest among researchers in drug discovery and

synthetic chemistry. Its utility stems from the unique interplay of its three key functional

components: a phenylboronic acid, an ortho-fluorine substituent, and an ortho-formyl group.

Boronic acids are renowned for their versatility, particularly as key partners in palladium-

catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for constructing carbon-

carbon bonds in complex molecules.[1][2] The introduction of a fluorine atom can profoundly

influence a molecule's pharmacokinetic and physicochemical properties, often enhancing

metabolic stability, binding affinity, and membrane permeability.[3][4][5] This makes fluorine a

prized element in modern drug design.[6]

The presence of the formyl (aldehyde) group ortho to the boronic acid introduces another layer

of synthetic versatility and intriguing structural complexity. This arrangement allows for

sequential chemical transformations and, critically, gives rise to a dynamic solution-state

equilibrium between the linear aldehyde and a cyclic benzoxaborole tautomer.[7][8]

Understanding this equilibrium and the complete structural landscape of 2F6FPBA is

paramount for predicting its reactivity, optimizing reaction conditions, and ultimately harnessing
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its full potential in the synthesis of novel therapeutic agents and functional materials. This guide

provides a comprehensive technical overview of the methods and field-proven insights

essential for the robust structural analysis of this pivotal compound.

Molecular Profile and Physicochemical Properties
A foundational aspect of structural analysis begins with characterizing the compound's basic

physical and chemical properties. 2-Fluoro-6-formylphenylboronic acid is a solid at room

temperature and, like many boronic acids, may exist in equilibrium with its cyclic anhydride (a

boroxine) in the solid state, which can affect its solubility and reactivity.[9]

Property Value Source(s)

CAS Number 1938062-31-7 [10][11]

Molecular Formula C₇H₆BFO₃ [12]

Molecular Weight 167.93 g/mol [12]

Appearance White to off-white solid/powder [13][14]

Purity Typically ≥95% [11][14]

Storage Conditions 2-8°C, under inert gas [10][14]

Expert Insight: The presence of varying amounts of the anhydride form is a common

characteristic of boronic acids and should be considered during quantitative analysis and

reaction stoichiometry calculations.[14] Proper storage under inert, dry conditions is crucial to

minimize dehydration to the boroxine and maintain reagent integrity.

The Critical Role of Tautomerism: A Structural
Dichotomy
A defining structural feature of ortho-formylphenylboronic acids is their capacity for ring-chain

tautomerism. In solution, 2F6FPBA exists in a dynamic equilibrium with its cyclic isomer, 4-

fluoro-3-hydroxy-1,3-dihydro-2,1-benzoxaborole. This equilibrium is highly sensitive to the

solvent environment.[7][15]
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The antimicrobial activity of some related 2-formylphenylboronic acids has been shown to

correlate with the concentration of the cyclic benzoxaborole form, which mimics the structure of

antifungal drugs like Tavaborole.[8] Therefore, characterizing this equilibrium is not merely an

academic exercise but is critical for understanding its potential biological activity.

Figure 1: Tautomeric equilibrium of 2F6FPBA in solution.

Spectroscopic and Crystallographic
Characterization
A multi-technique approach is essential for a comprehensive structural elucidation of 2F6FPBA,

accounting for both its solid-state structure and its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the structure and tautomeric equilibrium of

2F6FPBA in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a

complete picture.

Protocol: NMR Analysis of 2F6FPBA Tautomerism

Sample Preparation: Prepare two separate, precise concentrations (e.g., 20 mg/mL) of

2F6FPBA in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃).

DMSO is a polar aprotic solvent, while chloroform is less polar; comparing spectra in these

solvents will highlight the equilibrium shift.

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

Expected Resonances (Open Form): Look for a distinct aldehyde proton signal (CHO)

typically downfield around δ 10.0-10.5 ppm. The boronic acid protons (B(OH)₂) may

appear as a broad singlet. Aromatic protons will appear as complex multiplets, showing

coupling to each other and to the ¹⁹F nucleus.

Expected Resonances (Cyclic Form): The appearance of a methine proton (CH-OH) signal

around δ 5.0-6.0 ppm and a hydroxyl proton (B-OH) signal are indicative of the cyclic

tautomer. The disappearance or reduction in the intensity of the aldehyde proton signal is

a key diagnostic marker.
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¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show a singlet

or multiplet corresponding to the fluorine atom. The chemical shift can provide information

about the electronic environment, which differs between the open and cyclic forms.

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Boronic acids typically

show a broad signal around δ 28-34 ppm. The formation of the cyclic tautomer, a boronate

ester, will result in a sharper signal at a different chemical shift, often further upfield.

Quantitative Analysis: Integrate the aldehyde proton signal (open form) and the methine

proton signal (cyclic form) in the ¹H NMR spectrum to determine the ratio of tautomers in

each solvent.

Trustworthiness Check: The ratio of tautomers should be reproducible across multiple

preparations in the same solvent. The sum of the mole fractions of the two forms should equal

one. The disappearance of one set of signals and the corresponding appearance of the other

upon changing solvent provides strong validation of the tautomeric model.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the

compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of 2F6FPBA in a suitable solvent like methanol

or acetonitrile.

Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is

a soft ionization technique that minimizes fragmentation and is likely to preserve the

molecular ion.

Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight

(TOF) or Orbitrap instrument.

Expected Results: In negative ion mode ([M-H]⁻), the expected exact mass is 167.0321. In

positive ion mode ([M+H]⁺), the expected mass is 169.0467.[12] The high-resolution data
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allows for the confirmation of the elemental formula (C₇H₆BFO₃) by matching the

measured mass to the theoretical mass within a narrow tolerance (e.g., < 5 ppm).

X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous information about the solid-

state structure. Phenylboronic acids commonly form hydrogen-bonded dimers in the crystal

lattice.[16] The presence of the formyl and fluoro groups in 2F6FPBA may introduce additional

intermolecular interactions that influence crystal packing.

Protocol: Single-Crystal X-Ray Diffraction

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most

challenging step. Slow evaporation of a saturated solution in a mixed solvent system (e.g.,

ethyl acetate/hexane) is a common starting point.

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of

nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a

diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the structure using direct methods or Patterson methods to locate the atoms.

Refine the atomic positions and thermal parameters to achieve the best fit between the

observed and calculated structure factors.

Structural Analysis: Analyze the refined structure to determine precise bond lengths, bond

angles, torsional angles, and to identify intermolecular interactions like hydrogen bonding.

This will definitively confirm which tautomer (open or cyclic) exists in the solid state.

Application in Synthesis: The Suzuki-Miyaura
Cross-Coupling Reaction
2F6FPBA is an invaluable building block for synthesizing complex biaryl structures, which are

common motifs in pharmaceuticals.[17] Its dual functionality allows for either direct coupling via

the boronic acid or subsequent modification of the aldehyde.
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The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron

compound and an organohalide or triflate.[18][19]

Suzuki-Miyaura Coupling Workflow

Reactant Preparation
(2F6FPBA, Aryl Halide, Base)

Reaction Setup
(Inert atmosphere, Degassed Solvent)

Catalyst Addition
(Palladium Precatalyst, Ligand)

Heating & Stirring
(e.g., 80-100°C, 2-12h)

Aqueous Workup
(Quench, Extract with Organic Solvent)

Purification
(Column Chromatography or Recrystallization)

Characterized Biaryl Product

Click to download full resolution via product page
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Figure 2: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Reactant Preparation: To an oven-dried reaction flask, add 2-Fluoro-6-
formylphenylboronic acid (1.2 eq.), the desired aryl bromide or iodide (1.0 eq.), and a

base such as potassium carbonate (K₂CO₃, 3.0 eq.).

Reaction Setup: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or

Nitrogen) for 10-15 minutes. Add a degassed solvent mixture, such as 1,4-dioxane and water

(e.g., 4:1 v/v).

Causality: An inert atmosphere and degassed solvents are critical to prevent the oxidation

and deactivation of the Pd(0) catalyst, which is the active catalytic species.[18]

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄

(tetrakis(triphenylphosphine)palladium(0), 0.03 eq.), to the flask under a positive pressure of

inert gas.

Reaction: Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract the product with an organic solvent like ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

Validation: Confirm the structure of the product using NMR and Mass Spectrometry, as

described in Section 3.0.

Safety and Handling
Proper handling of 2-Fluoro-6-formylphenylboronic acid is essential for laboratory safety.

Based on available Safety Data Sheets (SDS), the compound presents several hazards.
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Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

[20][21] May cause an allergic skin reaction.[22]

Precautions:

Handle in a well-ventilated area or a chemical fume hood.[13]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[20][23]

Avoid breathing dust.[20]

Wash hands thoroughly after handling.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place,

preferably under an inert atmosphere.[10][20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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